The first paper discusses the synthesis and biological activity of C2-alkyl substituted derivatives of 1,1,2-tris(4-hydroxyphenyl)ethene, which exhibit high receptor binding affinity to estrogen receptors (ER) and antagonize the effect of estradiol on ER-positive MCF-7-2a breast cancer cells1. The mechanism of action involves competitive inhibition at the ER, with some compounds showing effects comparable to 4-hydroxytamoxifen, a well-known antiestrogen. The second paper provides a molecular docking study of a compound with a similar ethanone moiety, which forms a stable complex with kinesin spindle protein (KSP), suggesting potential inhibitory activity against KSP2. The third paper describes 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl esters, which inhibit the P-glycoprotein efflux pump function, thereby reversing multidrug resistance in cancer cells3. These mechanisms of action highlight the diverse biological targets that compounds related to 1-(3-Ethynylphenyl)ethanone can interact with.
The compounds studied in these papers have shown potential applications in the field of oncology. The antiestrogenic activity of the synthesized derivatives in the first paper suggests their use in the treatment of hormone-dependent breast cancers1. The molecular docking study in the second paper indicates that similar compounds could be developed as inhibitors of KSP, which is a promising target for anticancer drugs, particularly in combating drug resistance2. The third paper's findings on chemoreversal activity imply that these compounds could be used to enhance the efficacy of existing anticancer drugs by overcoming multidrug resistance, a significant challenge in cancer chemotherapy3.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2